molecular formula C7H16ClN3O2S2 B6595328 Cartap hydrochloride CAS No. 22042-59-7

Cartap hydrochloride

Cat. No.: B6595328
CAS No.: 22042-59-7
M. Wt: 273.8 g/mol
InChI Key: MSHXTAQSSIEBQS-UHFFFAOYSA-N
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Description

Cartap hydrochloride is an insecticide commonly used in agriculture to control a variety of pests. It is a nereistoxin analogue, which means it is chemically related to nereistoxin, a natural neurotoxin. This compound is highly soluble in water and has low volatility, making it effective in various environmental conditions . It is primarily used to control chewing and sucking pests in crops such as rice, vegetables, and fruits .

Mechanism of Action

Target of Action

Cartap hydrochloride is a nereistoxin analogue insecticide . It primarily targets the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects . The nAChR is a key component in the transmission of nerve impulses, and its disruption leads to paralysis and eventual death of the insect .

Mode of Action

This compound acts as a systemic insecticide with both contact and stomach action . It binds to the nAChR, blocking nerve transmission . This interaction with the nAChR results in the paralysis of the insect, causing it to discontinue feeding and eventually starve . Additionally, this compound inhibits the [3H]ryanodine binding to the Ca2+ release channel in the sarcoplasmic reticulum in a dose-dependent manner, promoting extracellular Ca2+ influx and induction of internal Ca2+ release .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nervous system’s cholinergic pathway. By blocking the nAChR, this compound disrupts the normal functioning of this pathway, leading to the paralysis of the insect . The compound also affects calcium ion channels, altering the normal flow of calcium ions within the insect’s cells .

Pharmacokinetics

This compound is highly soluble in water, which aids in its distribution when used as a pesticide .

Result of Action

The primary result of this compound’s action is the paralysis and eventual death of the insect. By blocking nerve transmission and disrupting calcium ion channels, the compound causes the insect to stop feeding, leading to starvation . It is effective at controlling various chewing and sucking pests at almost all stages of development .

Action Environment

This compound is used in various environments, including fields of rice, potatoes, cabbage, and other vegetables, as well as soya beans, peanuts, sunflowers, maize, sugar beet, wheat, pearl barley, fruit including apples, pears, plums, apricots, cherries, citrus, vines, chestnuts, tea, cotton, and sugarcane . Its effectiveness can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cartap hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-N, N-dimethyl-1, 3-dithiocyanopropane with hydrochloric acid. This reaction typically occurs at a temperature range of 45-70°C and involves the use of solvents like acetone . Another method involves the use of chitosan and sodium tripolyphosphate as crosslinking agents to form nanospheres of this compound through ionic gelation .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-N, N-dimethyl-1, 3-dithiocyanopropane with hydrochloric acid under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product . This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Cartap hydrochloride undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. In aqueous medium, it can be degraded through advanced oxidation processes such as the electro-Fenton process, which generates hydroxyl radicals (•OH) to break down the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl), and iron ions (Fe²⁺) as catalysts . These reactions typically occur under acidic conditions and at controlled temperatures to ensure efficient degradation.

Major Products Formed: The major products formed from the degradation of this compound include acetic acid, propionic acid, formic acid, nitrous acid, and sulfuric acid . These products result from the breakdown of the compound’s molecular structure during oxidation and hydrolysis reactions.

Comparison with Similar Compounds

Cartap hydrochloride is often compared with other nereistoxin analogues such as bensultap and thiocyclam. While all these compounds share a similar mode of action, this compound is unique in its high solubility in water and low volatility . This makes it more effective in various environmental conditions compared to its analogues. Additionally, this compound has a broader spectrum of activity, making it suitable for controlling a wider range of pests .

List of Similar Compounds:
  • Bensultap
  • Thiocyclam
  • Nereistoxin

Properties

IUPAC Name

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride
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InChI

InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSHXTAQSSIEBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSC(=O)N)CSC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15263-53-3 (Parent)
Record name Cartap hydrochloride [ISO]
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DSSTOX Substance ID

DTXSID9058315
Record name Cartap hydrochloride
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Molecular Weight

273.8 g/mol
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Physical Description

Colorless solid; Slightly hygroscopic; [HSDB] White, odorless, crystalline solid; [MSDSonline]
Record name Cartap hydrochloride
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Solubility

In water at 25 °C, approx 200 g/l. Very slightly soluble in methanol and ethanol. Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane.
Record name CARTAP HYDROCHLORIDE
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Mechanism of Action

Systemic insecticide with stomach and contact action. Causes paralysis by ganglionic blocking action on the CNS. Insects discontinue feeding upon contact, and die of starvation.
Record name CARTAP HYDROCHLORIDE
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Color/Form

Colorless crystalline, slightly hygroscopic solid

CAS No.

15263-52-2, 22042-59-7
Record name Cartap hydrochloride
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Record name Cartap hydrochloride
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Record name Cartap hydrochloride
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Record name CARTAP HYDROCHLORIDE
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Record name CARTAP HYDROCHLORIDE
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Melting Point

179 °C to 181 °C (with decomposition)
Record name CARTAP HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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